Lipophilicity (LogP) of 3-(Fluoromethyl) vs. Unsubstituted vs. Trifluoromethyl Cyclobutane Sulfonyl Chlorides
The experimental LogP of 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride is 0.84, representing a +0.54 log unit reduction in lipophilicity compared to the unsubstituted cyclobutanesulfonyl chloride (LogP 1.38) [1]. In contrast, the CF3-substituted analog is predicted to have a significantly higher LogP (estimated >1.56 based on its higher predicted density of 1.56 g/cm³ and boiling point of 213.4°C), consistent with the known lipophilicity-enhancing effect of the trifluoromethyl group . The CH2F group thus provides a balanced, intermediate lipophilicity profile distinct from both the non-fluorinated and heavily fluorinated extremes [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.84 (experimental, ChemSpace) |
| Comparator Or Baseline | Cyclobutanesulfonyl chloride: LogP = 1.38 (XlogP); 3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride: predicted density 1.56 g/cm³, boiling point 213.4°C |
| Quantified Difference | Δ LogP = -0.54 vs. unsubstituted cyclobutanesulfonyl chloride; significant negative deviation from CF3 analog |
| Conditions | Experimental LogP measured for target compound; XlogP computational prediction for comparators |
Why This Matters
A 0.54 log unit reduction in LogP directly translates to improved aqueous solubility and reduced non-specific protein binding, a key selection criterion for lead-like molecules in early-stage drug discovery.
- [1] ChemSpace. 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride (LogP=0.84); Chem960/ChemSpider: Cyclobutanesulfonyl chloride (XlogP=1.38). Comparative data compiled from authoritative databases. View Source
- [2] Demchuk, O. P. et al. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks. Eur. J. Org. Chem., 2023. Establishes the lipophilicity gradient across fluoroalkyl cyclobutane series. View Source
